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Compound Name: Ianthelliformisamine A TFA

Cat. No.: B13436595 Get Quote

Ianthelliformisamine A TFA: A Technical Guide
for Researchers
An In-depth Examination of a Marine-Derived Antibiotic Enhancer

Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine

sponge Suberea ianthelliformis, has emerged as a compound of significant interest in the field

of antibiotic drug development. This technical guide provides a comprehensive overview of

Ianthelliformisamine A trifluoroacetate (TFA) salt, including its chemical properties, biological

activity, and proposed mechanism of action, with a focus on its potential as an antibiotic

enhancer against multidrug-resistant bacteria.

Chemical Properties and Structure
Ianthelliformisamine A TFA is the trifluoroacetic acid salt of Ianthelliformisamine A. The

chemical and physical properties are summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13436595?utm_src=pdf-interest
https://www.benchchem.com/product/b13436595?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13436595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

Chemical Formula C₂₆H₃₅Br₂F₉N₄O₈

Molecular Weight 862.38 g/mol

Appearance Off-white to light yellow solid

Solubility Soluble in DMSO and Methanol

Source Marine Sponge Suberea ianthelliformis

Biological Activity and Mechanism of Action
Ianthelliformisamine A exhibits intrinsic antibacterial activity and, perhaps more significantly,

acts as an antibiotic enhancer, particularly against Gram-negative bacteria such as

Pseudomonas aeruginosa and Gram-positive bacteria like Staphylococcus aureus. It has been

shown to work synergistically with conventional antibiotics, such as ciprofloxacin, reducing the

minimum inhibitory concentration (MIC) of these drugs.

The proposed mechanism of action for Ianthelliformisamine A and its analogs involves a multi-

pronged attack on bacterial defenses. The primary mechanisms are believed to be:

Bacterial Membrane Disruption: The polyamine chain of Ianthelliformisamine A is thought to

interact with and disrupt the integrity of the bacterial cell membrane. This leads to membrane

depolarization, dissipating the membrane potential that is crucial for various cellular

processes.

Inhibition of Efflux Pumps: Ianthelliformisamine A has been suggested to inhibit the activity of

bacterial efflux pumps. These pumps are a primary mechanism of antibiotic resistance,

actively transporting antibiotics out of the bacterial cell. By inhibiting these pumps,

Ianthelliformisamine A increases the intracellular concentration of co-administered

antibiotics, thereby restoring their efficacy.

The following diagram illustrates the proposed mechanism of action of Ianthelliformisamine A.
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Proposed mechanism of action of Ianthelliformisamine A.

Quantitative Biological Data
The following table summarizes the reported in vitro activity of Ianthelliformisamine A.

Organism Assay Type Activity Metric Value (µM) Reference

Pseudomonas

aeruginosa
Growth Inhibition IC₅₀ 6.8 [1]

Pseudomonas

aeruginosa
Growth Inhibition MIC 35 [1]

Staphylococcus

aureus

Bactericidal

Activity
IC₅₀ 3.8 [2]

Staphylococcus

aureus

Bactericidal

Activity
MIC 25 [2]
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Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the biological activity of Ianthelliformisamine A.

Total Synthesis of Ianthelliformisamine A
The synthesis of Ianthelliformisamine A can be achieved through a multi-step process. A

common route involves the initial synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid.

This intermediate is then coupled with the appropriate polyamine chain using peptide coupling

reagents, followed by deprotection to yield the final product.

The following diagram outlines a general workflow for the synthesis of Ianthelliformisamine A.

3,5-dibromo-4-hydroxybenzaldehyde

(E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate

Wittig Reaction

(E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid

Hydrolysis

Coupled Precursor

Peptide Coupling

Protected Polyamine

Ianthelliformisamine A

Deprotection
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General synthetic workflow for Ianthelliformisamine A.

Antibacterial Susceptibility Testing
The antibacterial activity of Ianthelliformisamine A is typically determined using broth

microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).

Protocol:

Prepare a two-fold serial dilution of Ianthelliformisamine A TFA in a 96-well microtiter plate

using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

Include positive (bacteria only) and negative (medium only) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.

Biofilm Inhibition Assay
The ability of Ianthelliformisamine A to inhibit biofilm formation can be assessed using a crystal

violet staining method.

Protocol:

In a 96-well plate, add sub-MIC concentrations of Ianthelliformisamine A TFA to the wells.

Inoculate with a standardized bacterial suspension.

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove

planktonic bacteria.

Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.
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Wash the wells again to remove excess stain and allow them to dry.

Solubilize the stained biofilm with 30% acetic acid or ethanol.

Quantify the biofilm formation by measuring the absorbance at a specific wavelength (e.g.,

595 nm) using a microplate reader.

Membrane Depolarization Assay
Bacterial membrane depolarization can be measured using membrane potential-sensitive

fluorescent dyes such as DiSC₃(5).

Protocol:

Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.

Resuspend the bacterial cells in a suitable buffer (e.g., HEPES buffer with glucose).

Add the fluorescent dye DiSC₃(5) to the cell suspension and incubate to allow for dye uptake

and fluorescence quenching.

Monitor the baseline fluorescence using a fluorometer.

Add Ianthelliformisamine A TFA to the cell suspension.

Record the increase in fluorescence over time. An increase in fluorescence indicates dye

release from the membrane, corresponding to membrane depolarization.

Efflux Pump Inhibition Assay
The inhibition of efflux pumps can be evaluated by measuring the intracellular accumulation of

a known efflux pump substrate, such as ethidium bromide (EtBr).

Protocol:

Prepare a bacterial suspension and pre-incubate it with and without a sub-MIC concentration

of Ianthelliformisamine A TFA.

Add ethidium bromide to the bacterial suspensions.
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Monitor the increase in fluorescence over time using a fluorometer. Ethidium bromide

fluoresces upon intercalation with DNA.

An increased rate and level of fluorescence in the presence of Ianthelliformisamine A TFA,

compared to the control without the compound, indicates inhibition of the efflux pump,

leading to higher intracellular accumulation of EtBr.

Conclusion
Ianthelliformisamine A TFA represents a promising scaffold for the development of new

antibacterial agents and antibiotic adjuvants. Its dual mechanism of action, involving membrane

disruption and efflux pump inhibition, makes it a compelling candidate for combating antibiotic

resistance. Further research into its structure-activity relationships, in vivo efficacy, and

toxicological profile is warranted to fully elucidate its therapeutic potential. This technical guide

provides a foundational resource for researchers and drug development professionals

interested in exploring the potential of this fascinating marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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